molecular formula C7H14ClNO3 B1505895 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride CAS No. 868748-75-8

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Cat. No. B1505895
CAS RN: 868748-75-8
M. Wt: 195.64 g/mol
InChI Key: KHYXIPVLUOQKMK-UHFFFAOYSA-N
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Description

“2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 868748-75-8 . It has a molecular weight of 195.65 and its IUPAC name is amino (tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 195.65 . The storage temperature is 2-8°C .

Scientific Research Applications

1. Biomedical Research

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, due to its structural versatility, has seen various applications in biomedical research. For example, derivates of this compound, such as (Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid, have been condensed with terminal amino groups of dipeptides to generate derivatives with ATCUN-like metal ion binding sites. These derivatives exhibit distinct structural properties and show nearly identical electronic absorption and EPR spectra, indicating their potential for precision in biochemical applications (Boa et al., 2005).

2. Polymer Synthesis

In polymer science, dihydropyran-containing nucleic acid bases have been synthesized using 2-(Thymin-1-ylmethyl)-3,4-dihydro-2H-pyran and 2-(adenin-9-ylmethyl)-3,4- dihydro-2H-pyran. These compounds, after acetylation and copolymerization with maleic anhydride, led to the formation of polymers which are analogues of poly(thymidylic acid) and poly(adenylic acid), respectively, highlighting its role in the creation of nucleic acid mimics and potential applications in genetic engineering and drug delivery systems (Han et al., 1992).

3. Heterocyclic Chemistry

The compound is also prevalent in the synthesis of heterocyclic chemicals. For instance, 2-amino-4H-pyrans, a class known for several decades, are widely used for biological purposes including inhibition of smooth muscle cell proliferation, cell growth inhibition, and arterial intimal thickening after balloon angioplasty. These applications underscore the compound's significance in medicinal chemistry and pharmaceutical research (Litvinov & Shestopalov, 2011).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-2-(oxan-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYXIPVLUOQKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680040
Record name Amino(oxan-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868748-75-8
Record name Amino(oxan-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 3
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 4
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 5
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 6
2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

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